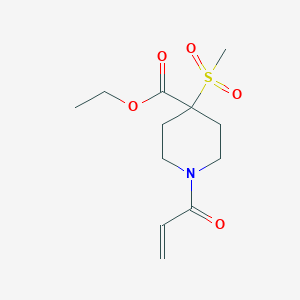![molecular formula C15H24F3N3O2 B2917387 N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide CAS No. 1281114-84-8](/img/structure/B2917387.png)
N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide, also known as TFA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TFA-1 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Applications De Recherche Scientifique
Optical Activity in Solution
Research on cyclic dipeptides and lactams, like L-alanylglycyl anhydride and L-3-aminopyrrolidin-2-one, demonstrates the significance of studying optical activity in solution. These studies, exploring optical rotatory dispersion and circular dichroism, shed light on the behavior of cyclic amides in various solvents, contributing to our understanding of their structural characteristics and reactivity (Greenfield & Fasman, 1969).
Chemometric Analysis for Compound Estimation
The development of rapid chemometric methods for estimating compounds like paracetamol and ibuprofen in formulations illustrates the application of related chemical knowledge in pharmaceutical analysis. This research underscores the utility of understanding the properties of acetamides and similar compounds in developing analytical techniques for drug estimation (Kanthale et al., 2020).
Domino Cyclization for γ-Lactam Synthesis
Studies on the multicomponent domino cyclization involving ethyl trifluoropyruvate, methyl ketones, and amino alcohols offer new pathways to synthesize γ-lactams and oxazacycles. Such research is pivotal in expanding the synthetic toolkit for creating bicyclic compounds with potential pharmacological activities (Goryaeva et al., 2023).
Antimicrobial Compound Synthesis
The synthesis and evaluation of novel thiazole, pyridone, and other heterocyclic compounds bearing a sulfonamide moiety demonstrate the application of acetamide derivatives in developing antimicrobial agents. This research highlights the potential of such compounds in addressing the need for new antibiotics and antimicrobial drugs (Darwish et al., 2014).
Anticancer Drug Development
The synthesis and structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for anticancer applications exemplify the potential biomedical uses of acetamide derivatives. Molecular docking analyses targeting specific receptors suggest these compounds could play a role in developing new cancer therapies (Sharma et al., 2018).
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[3-hydroxypropyl(2,2,2-trifluoroethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24F3N3O2/c16-15(17,18)12-21(8-5-9-22)10-13(23)20-14(11-19)6-3-1-2-4-7-14/h22H,1-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFDVXHACCFTTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN(CCCO)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide](/img/structure/B2917304.png)

![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)
![(Z)-4-ethyl 2-(2-methoxyethyl) 5-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2917308.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2917309.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2917312.png)


![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)

![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)

